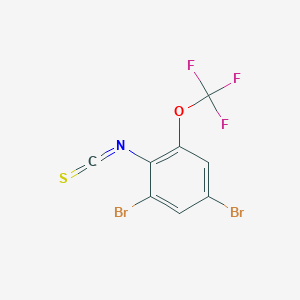

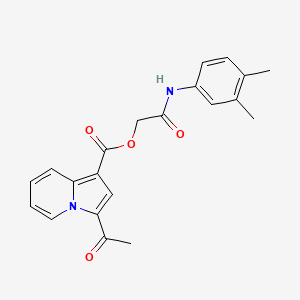

![molecular formula C8H9N3S2 B2515603 N-methyl-2-(methylsulfanyl)thieno[3,2-d]pyrimidin-4-amine CAS No. 343374-14-1](/img/structure/B2515603.png)

N-methyl-2-(methylsulfanyl)thieno[3,2-d]pyrimidin-4-amine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

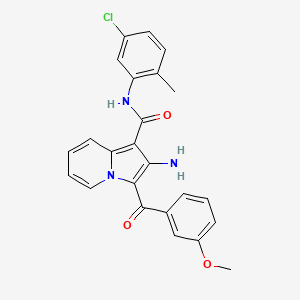

“N-methyl-2-(methylsulfanyl)thieno[3,2-d]pyrimidin-4-amine” is a chemical compound that has been studied for its potential use in inhibiting Mycobacterium tuberculosis bd oxidase . This compound has a molecular formula of C8H9N3S2 and an average mass of 211.307 Da .

Synthesis Analysis

The synthesis of thieno[3,2-d]pyrimidin-4-amines, such as “N-methyl-2-(methylsulfanyl)thieno[3,2-d]pyrimidin-4-amine”, has been reported in the literature . The process typically involves the cyclization of 3-amino-thiophene-2-carboxylate derivatives using a one-carbon source reagent .Molecular Structure Analysis

The molecular structure of “N-methyl-2-(methylsulfanyl)thieno[3,2-d]pyrimidin-4-amine” is characterized by a thieno[3,2-d]pyrimidin-4-amine core, which is a synthetically assessable scaffold .Aplicaciones Científicas De Investigación

Antitumor Agents

Thieno[3,2-d]pyrimidine derivatives, including “N-methyl-2-(methylsulfanyl)thieno[3,2-d]pyrimidin-4-amine”, have been synthesized and evaluated as potent antitumor agents . These compounds have shown remarkable antitumor activity against various cancer cell lines, including SU-DHL-6, WSU-DLCL-2, and K562 cells . They have also shown low toxicity against HEK-293T cells .

EZH2 Inhibitors

These compounds have been synthesized as EZH2 inhibitors via structural modifications of tazemetostat . EZH2 is a histone-lysine N-methyltransferase enzyme, which is often associated with various types of cancer. Inhibiting this enzyme can help in the treatment of these cancers .

Antiproliferative Agents

Thieno[3,2-d]pyrimidine derivatives have shown significant antiproliferative activity against various cancer cell lines . This means they can inhibit the growth of these cancer cells, making them useful in cancer treatment .

Apoptosis Inducers

These compounds have been found to induce apoptosis in cancer cells . Apoptosis, or programmed cell death, is a process that can be triggered within a cell to lead to its self-destruction. Inducing apoptosis in cancer cells can help in the treatment of cancer .

Autophagy Inducers

Thieno[3,2-d]pyrimidine derivatives have also been found to induce autophagy in cancer cells . Autophagy is a process by which cells recycle their own components to provide the necessary building blocks for maintaining cellular functions and adapting to stress. Inducing autophagy in cancer cells can lead to cell death, which can be beneficial in cancer treatment .

Kinase Inhibitors

These compounds have shown promising results as kinase inhibitors . Kinases are enzymes that are involved in many cellular processes, including cell growth and division, and they are often targets for cancer therapy .

Mecanismo De Acción

Target of Action

The primary target of N-methyl-2-(methylsulfanyl)thieno[3,2-d]pyrimidin-4-amine is the Cytochrome bd oxidase (Cyt-bd) in Mycobacterium tuberculosis . Cyt-bd is an attractive drug target, especially in the context of developing a drug combination targeting energy metabolism .

Mode of Action

N-methyl-2-(methylsulfanyl)thieno[3,2-d]pyrimidin-4-amine inhibits Cyt-bd . This inhibition disrupts the energy metabolism of Mycobacterium tuberculosis, leading to ATP depletion .

Biochemical Pathways

The compound affects the oxidative phosphorylation pathway in mycobacteria . By inhibiting Cyt-bd, it disrupts the normal flow of electrons within this pathway, leading to a decrease in ATP production .

Result of Action

The inhibition of Cyt-bd by N-methyl-2-(methylsulfanyl)thieno[3,2-d]pyrimidin-4-amine leads to ATP depletion in Mycobacterium tuberculosis . This disrupts the bacterium’s energy metabolism, which can inhibit its growth and proliferation .

Action Environment

The action of N-methyl-2-(methylsulfanyl)thieno[3,2-d]pyrimidin-4-amine can be influenced by various environmental factors. For instance, the expression of Cyt-bd-encoding genes can vary between different strains of Mycobacterium tuberculosis, which may affect the compound’s efficacy .

Direcciones Futuras

The future directions for the study of “N-methyl-2-(methylsulfanyl)thieno[3,2-d]pyrimidin-4-amine” could involve further exploration of its potential as a drug target in Mycobacterium tuberculosis, particularly in the context of developing a drug combination targeting energy metabolism . Further studies could also focus on optimizing its synthesis and improving its potency against different mycobacterial strains.

Propiedades

IUPAC Name |

N-methyl-2-methylsulfanylthieno[3,2-d]pyrimidin-4-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9N3S2/c1-9-7-6-5(3-4-13-6)10-8(11-7)12-2/h3-4H,1-2H3,(H,9,10,11) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QQHCNHFIVXEYLP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1=NC(=NC2=C1SC=C2)SC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9N3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

211.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-methyl-2-(methylsulfanyl)thieno[3,2-d]pyrimidin-4-amine | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

amine hydrochloride](/img/structure/B2515528.png)

![1-(3-Iodo-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)ethan-1-one](/img/structure/B2515532.png)

![6,7-difluoro-1-(4-fluorobenzyl)-3-[(4-methylphenyl)sulfonyl]quinolin-4(1H)-one](/img/structure/B2515537.png)

![2-[4-(4-Fluorophenyl)piperazino]quinoxaline](/img/structure/B2515541.png)